C.I. Direct Red 10

Description

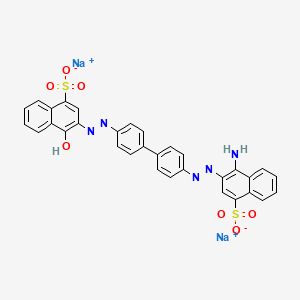

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23N5O7S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38;;/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYHVBGOBINPHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21N5Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023879 | |

| Record name | C.I. Direct Red 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2429-70-1 | |

| Record name | C.I. 22145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Red 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-3-[[4'-[(1-hydroxy-4-sulphonato-2-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U3AA1T8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of C.i. Direct Red 10

Advanced Diazotization and Coupling Reaction Studies

The synthesis of C.I. Direct Red 10 is fundamentally rooted in the well-established principles of azo dye chemistry, which emerged from advancements in diazotization and coupling reactions during the late nineteenth century . This process involves the conversion of aromatic amines into diazonium salts, followed by their reaction with electron-rich aromatic compounds, known as couplers imrpress.com.

For this compound, the manufacturing method involves the double diazotization of 4-(4-Aminophenyl)benzenamine (benzidine) worlddyevariety.com. This initial step converts the primary amino groups (-NH₂) into highly reactive diazonium groups (-N₂⁺) through reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) imrpress.com. Maintaining low temperatures, typically between 0–5 °C, is crucial during diazotization to prevent the decomposition of the unstable diazonium salts .

Following diazotization, the resulting bis-diazonium salt undergoes two sequential coupling reactions. The first coupling occurs with 4-Aminonaphthalene-1-sulfonic acid (naphthionic acid), and the second coupling proceeds with 4-Hydroxynaphthalene-1-sulfonic acid (Nevile-Winther acid) worlddyevariety.com. These coupling reactions are electrophilic aromatic substitutions where the diazonium cation acts as an electrophile, attacking the activated aromatic ring of the coupling components imrpress.com. The efficiency and color intensity of the resulting azo dye are enhanced by conducting the coupling reactions under alkaline conditions, typically at a pH of 8-10 . The formation of the characteristic azo (-N=N-) linkages is central to the dye's chromophoric system .

The general reaction conditions for the diazotization and coupling steps are summarized in the table below:

| Step | Reagents/Conditions | Purpose |

| Diazotization | Aromatic amines (e.g., 4-(4-Aminophenyl)benzenamine), NaNO₂, HCl/H₂SO₄ | Formation of diazonium salts |

| 0–5 °C, acidic medium | ||

| Azo Coupling (1) | Diazonium salt, 4-Aminonaphthalene-1-sulfonic acid | Formation of first azo bond |

| Alkaline medium (pH 8-10) | ||

| Azo Coupling (2) | Intermediate azo compound, 4-Hydroxynaphthalene-1-sulfonic acid | Formation of second azo bond (double azo) |

| Alkaline medium (pH 8-10) |

Condensation Pathways and Polymerization Mechanisms

This compound is classified as a "double azo class" dye, meaning its structure incorporates two azo (-N=N-) linkages worlddyevariety.com. The formation of this complex molecular structure is achieved through a sequence of diazotization and coupling reactions, as detailed in Section 2.1. This multi-step assembly process constructs the dye molecule by sequentially linking smaller aromatic units via azo bonds.

In the context of this compound synthesis, "polymerization" in the traditional sense of forming a long-chain polymer backbone from repeating monomer units is not a primary mechanism. Instead, the process involves the precise chemical combination of specific precursors to yield a defined, albeit complex, molecular structure. Similarly, while some direct dyes, such as C.I. Direct Red 243, may involve subsequent condensation reactions (e.g., with cyanuric chloride) to enhance properties like dye fixation or water solubility , such condensation pathways are not explicitly reported as part of the core synthesis of this compound itself based on available research findings worlddyevariety.com. The complexity of polyazo dyes, including this compound, arises from the repetition of azo groups within a single molecule, rather than through a polymerization chain reaction nih.gov.

Exploration of Novel Synthetic Routes and Reaction Conditions

Research in azo dye synthesis continually seeks to optimize existing processes and explore novel routes to improve efficiency, yield, purity, and environmental impact nih.govresearchgate.net. While specific novel synthetic routes exclusively for this compound may not be widely documented in publicly accessible literature, general advancements in azo dye chemistry are applicable.

One area of exploration involves optimizing reaction conditions. Studies have shown that precise temperature control during diazotization is critical to prevent the decomposition of diazonium salts, with low temperatures (0–5 °C) being ideal . For coupling reactions, maintaining an alkaline pH (e.g., 8-10) can significantly enhance coupling efficiency and color intensity . Elevated temperatures during coupling can improve reaction rates, but exceeding optimal ranges (e.g., above 70°C for some dyes) can lead to reduced yields due to side reactions like diazo group decomposition .

Novel synthetic methodologies for azo dyes can include:

Microwave-assisted synthesis : This approach offers potential for rapid and convenient synthesis of unsymmetrical azo dyes in a single step, which could reduce reaction times and energy consumption researchgate.net.

Alternative reduction/oxidation methods : Beyond the standard diazotization/coupling, other methods like the reduction of nitroaromatic derivatives in alkaline media or the oxidation of primary amines have been explored for azo dye formation nih.gov.

Catalyst development : The use of various catalysts, including photoredox catalysts, can facilitate certain steps in azo dye synthesis, potentially allowing for milder reaction conditions or improved selectivity rsc.org.

These general advancements in azo dye synthesis provide avenues for future research into more efficient and sustainable production methods for this compound, focusing on factors like raw material purity and optimized reaction parameters to minimize impurities and enhance dye performance .

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as an invaluable tool for elucidating reaction mechanisms in complex chemical systems, offering insights into molecular transformations at an atomic level that may be challenging to obtain experimentally scielo.brresearchgate.net. For the synthesis of complex azo dyes like this compound, computational approaches can provide a deeper understanding of the underlying reaction pathways, transition states, and energetics.

Key applications of computational chemistry in this domain include:

Potential Energy Surface (PES) analysis : Computational methods allow for the mapping of potential energy surfaces, which illustrate the energy changes as a reaction progresses. This helps in identifying stable intermediates and crucial transition states, providing a detailed step-by-step understanding of the reaction mechanism scielo.brresearchgate.net.

Density Functional Theory (DFT) : DFT is a widely utilized quantum chemical method for studying large molecular systems, offering a balance between computational cost and accuracy for predicting molecular properties and reaction energies acs.org. DFT calculations can be employed to determine the relative energies of reactants, intermediates, transition states, and products, thereby assessing the thermodynamic and kinetic feasibility of proposed reaction steps scielo.brresearchgate.net.

Intrinsic Reaction Coordinate (IRC) analysis : Once a transition state is identified, IRC calculations can trace the minimum energy pathway connecting reactants to products through that transition state, providing detailed information about bond breaking and formation events along the reaction coordinate researchgate.net.

Solvent effects : Computational models can incorporate the influence of solvents on reaction mechanisms. Both implicit (continuum) and explicit solvation models can be used to simulate the average effect of the solvent field or specific solute-solvent interactions, respectively, which is crucial for understanding reactions in solution, as is the case for azo dye synthesis scielo.br.

While specific computational studies focusing on the detailed reaction mechanism of this compound were not found in the immediate search results, the principles of computational chemistry are directly applicable to understanding the intricacies of its diazotization and coupling reactions. Such studies could rationalize experimental observations, predict the most favorable reaction pathways, and guide the design of more efficient and selective synthetic processes for this and similar complex azo dyes scielo.brresearchgate.net.

Advanced Analytical Characterization Techniques for C.i. Direct Red 10

Spectroscopic Probes for Molecular Structure and Electronic Transitions

Spectroscopic methods are fundamental for elucidating the molecular structure and electronic transitions of C.I. Direct Red 10, providing insights into its chromophoric properties and functional groups.

UV-Vis spectroscopy is a crucial technique for analyzing the chromophore of this compound, as it directly relates to the dye's color and light absorption characteristics. Azo dyes, like this compound, possess characteristic absorption peaks in the UV-Vis region due to the presence of azo bonds (-N=N-) and conjugated aromatic systems. scienceworldjournal.org The absorption maximum (λmax) in the visible range is indicative of the dye's color. For instance, similar direct red dyes, such as Direct Red 80, exhibit a main visible peak around 528-529 nm with a shoulder near 500 nm, and UV peaks at 372 nm, 281-282 nm, and a large one at 230-235 nm. researchgate.net Changes in pH can influence the UV-Vis spectrum, leading to shifts in λmax and absorbance, which can be used to study the dye's ionization state or interactions with its environment. mdpi.com

Table 1: Illustrative UV-Vis Spectral Data for Azo Dyes (General)

| Wavelength Range (nm) | Assignment (Chromophore/Functional Group) |

| 200-400 | Aromatic rings, π-π* transitions |

| 400-700 | Azo bonds (-N=N-), n-π* transitions |

Note: Specific data for this compound would require direct experimental measurement.

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound. This technique measures the absorption of infrared radiation by molecular vibrations, providing a unique vibrational fingerprint for the compound. scienceworldjournal.orgekb.eg For azo dyes, key functional groups typically include azo (-N=N-) stretching vibrations, aromatic C=C stretching, and sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) groups. scienceworldjournal.org The presence of hydroxyl (-OH) and amine (-NH) stretching vibrations can also be observed. scienceworldjournal.org FT-IR can be used for both qualitative identification and quantitative analysis of dyes. scienceworldjournal.orgekb.eg

Table 2: Expected FT-IR Absorption Bands for this compound (Illustrative)

| Wavenumber Range (cm⁻¹) | Functional Group Assignment |

| 3400-3300 | O-H, N-H stretching |

| 1600-1400 | Aromatic C=C stretching |

| 1458-1411 | -N=N- stretching (azo bond) scienceworldjournal.org |

| 1141-1010 | S=O stretching (sulfonate) scienceworldjournal.org |

| 925-56 | C-Cl stretching (if present) scienceworldjournal.org |

Note: Actual values may vary slightly based on specific molecular environment and state.

NMR spectroscopy is a powerful technique for the comprehensive structural elucidation of organic molecules, including complex dyes like this compound. tandfonline.comacs.orgnih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of protons and carbon atoms within the molecule. For this compound, which is a double azo class dye with a complex aromatic structure, NMR would be essential for confirming the arrangement of its naphthalene (B1677914) and benzene (B151609) rings, the positions of the azo linkages, and the presence and location of sulfonate and amino groups. worlddyevariety.comuni.lu Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be crucial for establishing through-bond and through-space correlations, leading to a definitive structural assignment. nih.gov

Raman spectroscopy complements FT-IR spectroscopy by providing information on molecular vibrations, particularly those that are Raman-active due to changes in polarizability during vibration. hopto.orgs-a-s.org For azo dyes, Raman spectroscopy can be highly effective in characterizing the azo (-N=N-) stretching vibrations, which are often strong Raman scatterers. s-a-s.orgresearchgate.net It can also provide insights into the vibrational modes of the aromatic rings and other functional groups. s-a-s.org Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the dye, can selectively enhance the signals of specific vibrational modes associated with the chromophore, making it particularly useful for studying colored compounds at low concentrations. s-a-s.orgnih.gov

Chromatographic and Electrophoretic Separation Sciences

Separation techniques are vital for assessing the purity of this compound and for identifying any degradation products or impurities.

HPLC is a widely used and highly effective technique for the analysis of dyes, including this compound, for purity assessment and the identification of degradation products. biorxiv.org This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, reverse-phase HPLC is commonly employed, often coupled with a UV-Vis detector (HPLC-UV/Vis) or a mass spectrometer (HPLC-MS) for more definitive identification. biorxiv.org HPLC allows for the quantification of the main dye component and the detection of impurities or degradation intermediates, such as aromatic amines, which may form from the cleavage of azo bonds. biorxiv.orgresearchgate.net The retention time of the main peak indicates the presence of this compound, while the appearance of new peaks or changes in existing peak areas can signify degradation. europa.eu

Table 3: Illustrative HPLC Parameters for Dye Analysis (General)

| Parameter | Typical Range/Setting |

| Column Type | C18 (reversed-phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detection | UV-Vis (e.g., at λmax of the dye) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

Note: Specific parameters would need optimization for this compound.

Degradation and Environmental Transformation Research on C.i. Direct Red 10

Advanced Oxidation Processes (AOPs) for Chemical Decomposition

Advanced Oxidation Processes are characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants into simpler, less harmful substances, and ultimately to carbon dioxide and water.

The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. fiveable.me This reaction is most efficient under acidic conditions, typically between pH 2.8 and 3.5. fiveable.me The core mechanism involves the following reactions:

Generation of Hydroxyl Radicals: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ fiveable.me

Regeneration of Ferrous Iron: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

Photoreduction of Ferric Iron: Fe³⁺ + H₂O + hν → Fe²⁺ + H⁺ + •OH fiveable.me

Ozonation is a potent AOP that utilizes ozone (O₃) as a strong oxidizing agent. Ozone can degrade organic pollutants through two primary mechanisms: direct reaction with the molecule or indirect reaction via the hydroxyl radicals formed from ozone decomposition in water. juniperpublishers.comscispace.com In the context of azo dyes, ozone is particularly effective at cleaving the chromophoric azo bond (–N=N–), which is responsible for the dye's color. juniperpublishers.comscispace.com This cleavage leads to rapid decolorization of the wastewater.

The degradation process often proceeds through the following steps:

Ozone attacks the azo bond, breaking the molecule into smaller aromatic intermediates. scispace.com

Further oxidation of these intermediates, such as aromatic rings, leads to the formation of smaller organic acids like formic acid and oxalic acid. nih.gov

Complete mineralization results in the formation of CO₂, water, and inorganic ions like nitrate and sulfate (B86663). nih.gov

The peroxone process combines ozone with hydrogen peroxide (H₂O₂), which can accelerate the decomposition of ozone to form more hydroxyl radicals, thereby enhancing the oxidation of resistant organic compounds. Despite its effectiveness for many dyes, detailed studies on the specific reaction intermediates and kinetic constants for the ozonation of C.I. Direct Red 10 have not been reported.

The UV/H₂O₂ process is another AOP that generates hydroxyl radicals through the photolysis of hydrogen peroxide when exposed to UV radiation, typically at wavelengths below 280 nm. The primary reaction for •OH generation is:

Photolysis of Hydrogen Peroxide: H₂O₂ + hν → 2 •OH

This system is effective for the decolorization and mineralization of various dyes. The process involves the attack of hydroxyl radicals on the dye molecule, leading to the breakdown of its structure. The efficiency of the UV/H₂O₂ system is influenced by factors such as the concentration of H₂O₂, pH, and the intensity of UV radiation. nih.gov An excess of hydrogen peroxide can have a scavenging effect on the hydroxyl radicals, reducing the degradation rate. As with other AOPs, there is a lack of specific research applying this method to this compound and determining its degradation kinetics and byproducts.

Electrochemical oxidation is a clean and versatile technology for treating wastewater containing organic pollutants. researchgate.net The degradation can occur through two main pathways:

Direct Anodic Oxidation: Pollutants are adsorbed onto the anode surface and destroyed by direct electron transfer.

Indirect Oxidation: Oxidizing species, such as hydroxyl radicals, active chlorine, or persulfates, are electrochemically generated in the solution and then react with the pollutants. researchgate.net

The choice of electrode material is critical to the efficiency and mechanism of the process. "Active" anodes (e.g., DSA - Dimensionally Stable Anodes like Ti/RuO₂ or Ti/IrO₂) are effective for generating active chlorine in the presence of chloride ions, which then acts as the primary oxidant. "Non-active" anodes, such as Boron-Doped Diamond (BDD), have a high oxygen evolution potential and are highly effective at producing hydroxyl radicals, leading to more complete mineralization of organic compounds. scispace.com

While electrochemical methods have been proven effective for a wide range of azo dyes, research detailing the specific electrochemical oxidation pathways, intermediate products, and optimal electrode materials for this compound is currently unavailable.

Photocatalytic Degradation Investigations

Photocatalytic degradation utilizes a semiconductor catalyst that, upon absorbing light energy, generates electron-hole pairs. These charge carriers can then initiate redox reactions that produce reactive oxygen species (ROS) to degrade pollutants.

Semiconductor photocatalysis is a widely studied method for the degradation of organic pollutants. nih.govbohrium.com The general mechanism involves the following steps:

Light Absorption: A semiconductor catalyst absorbs photons with energy greater than its band gap, creating an electron (e⁻) in the conduction band and a hole (h⁺) in the valence band. mdpi.com

Generation of Reactive Species: The photogenerated holes can directly oxidize organic molecules or react with water to form hydroxyl radicals (•OH). The electrons can react with dissolved oxygen to form superoxide radicals (•O₂⁻). mdpi.comacs.org

Pollutant Degradation: The highly reactive •OH and •O₂⁻ radicals attack the organic dye molecule, breaking it down into smaller, less harmful compounds and eventually leading to mineralization. mdpi.com

Titanium Dioxide (TiO₂): TiO₂ is the most commonly used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. mdpi.comnih.gov However, its large band gap (~3.2 eV for anatase) means it can only be activated by UV light, limiting its use of solar energy. mdpi.com

Zinc Oxide (ZnO): ZnO is another promising photocatalyst with a band gap similar to TiO₂ (~3.37 eV). mdpi.com It has been shown to be highly effective for degrading various organic dyes. mdpi.comresearchgate.net

Strontium Titanate/Cerium Oxide (SrTiO₃/CeO₂): Composite photocatalysts are developed to enhance photocatalytic activity by improving charge separation and extending light absorption into the visible region. The combination of CeO₂ with other semiconductors like TiO₂ can reduce electron-hole pair recombination, leading to higher efficiency. lidsen.comresearchgate.net

Although these semiconductor systems have been extensively tested for the degradation of numerous dyes, specific studies detailing the optimization, kinetics, and degradation pathways for this compound using TiO₂, ZnO, or SrTiO₃/CeO₂ are not found in the existing scientific literature.

Visible Light and Solar Radiation Induced Photocatalysis Kinetics

The photocatalytic degradation of textile dyes using semiconductor materials is a promising advanced oxidation process. The kinetics of this process, particularly under visible light and solar radiation, are crucial for developing practical applications. While direct sunlight is an economical light source, the photocatalytic activity of wide-bandgap semiconductors like Titanium dioxide (TiO2) is primarily limited to the UV portion of the solar spectrum. nih.govacs.org To overcome this, research has focused on developing photocatalysts that can be activated by visible light, making the process more efficient and cost-effective. nih.govacs.org

Studies on various dyes have shown that photocatalytic degradation often follows pseudo-first-order kinetics. For instance, the decolorization of Synozol Red K3BS using a TiO2-anatase catalyst under direct solar radiation demonstrated a reaction rate constant (k) of 0.0333 min⁻¹, conforming to a pseudo-first-order kinetic model. rmiq.org Similarly, the degradation of C.I. Direct Blue 199 using a UV/H2O2 process also followed pseudo-first-order kinetics, with the rate constant being influenced by factors such as UV dosage and the initial concentration of the dye and hydrogen peroxide. nih.gov

The efficiency of solar-light-driven photocatalysis can be significantly enhanced by using composite materials. For example, a magnetic CoFe2O4–gC3N4 nanocomposite has shown high efficiency in degrading various model and industrial dyes under simulated solar light. nih.govacs.org An aqueous mixture of industrial dyes was completely photodegraded within 30 minutes using this catalyst, highlighting its potential for treating dye-containing wastewater. nih.gov The kinetics of such reactions are influenced by the initial dye concentration, with higher concentrations generally leading to a decrease in the degradation rate. nih.govresearchgate.net

Mechanism of Photocatalytic Chromophore Breakdown and Mineralization

The photocatalytic degradation of dyes is an advanced oxidation process that involves the generation of highly reactive species, such as hydroxyl radicals (•OH) and superoxide radicals (•O2−), upon the absorption of light by a photocatalyst. mdpi.com These reactive species attack the dye molecule, leading to the breakdown of its chromophore—the part of the molecule responsible for its color—and eventual mineralization into simpler, non-toxic compounds like CO2 and H2O.

The degradation process can occur through several mechanisms:

Direct Photolysis: The dye molecule itself absorbs light and undergoes degradation, although this process is typically slow. mdpi.com

Indirect Photocatalysis: The semiconductor photocatalyst absorbs photons, generating electron-hole pairs. These charge carriers react with water and oxygen to produce the reactive radicals that degrade the dye. mdpi.com

Dye Sensitization: The dye molecule absorbs light and then injects an electron into the conduction band of the photocatalyst, initiating the degradation process. A tentative degradation pathway for C.I. Direct Red 23 based on this sensitization mechanism has been proposed. nih.govresearchgate.net

During the degradation of azo dyes like this compound, the initial attack by reactive species often targets the azo bond (-N=N-), which is a key component of the chromophore. Cleavage of this bond leads to the formation of aromatic amines and other intermediates. nih.gov Subsequent reactions lead to the opening of these aromatic rings and further oxidation, ultimately resulting in complete mineralization. For instance, in the degradation of C.I. Direct Red 23, a 69% reduction in chemical oxygen demand (COD) was observed after 240 minutes of reaction, indicating significant mineralization. nih.govresearchgate.net Scavenging experiments can help identify the primary reactive species responsible for the degradation; for some dyes, the superoxide radical (•O2−) has been identified as the main species responsible for photocatalytic degradation. mdpi.com

Adsorption-Based Removal and Sequestration Mechanisms

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. nih.govacs.org The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development and Characterization of Novel Adsorbent Materials (e.g., natural clay, chitosan, biochar, cyclodextrins)

A variety of low-cost and sustainable materials have been investigated for their potential to adsorb dyes.

Natural Clays: Materials like kaolin clay have been used as adsorbents for anionic dyes. Acid modification can further enhance their adsorption capacity. mdpi.com

Chitosan: This biopolymer, derived from chitin (B13524), is an effective adsorbent due to the presence of amino (-NH2) and hydroxyl (-OH) groups that act as active sites. mdpi.comsemanticscholar.org Chitosan can be used in various forms, such as flakes and hydrogel granules, and its effectiveness is influenced by its degree of deacetylation (DD). semanticscholar.org To improve its performance, chitosan is often combined with other materials like clay or activated carbon to form composites. mdpi.comnih.gov

Biochar: Produced from the thermal treatment of biomass, such as orange peels, biochar is a promising adsorbent for dye removal. mdpi.com

Composite Materials: Combining different materials can create adsorbents with enhanced properties. For example, a composite of chitosan, activated carbon, and curcumin has been synthesized for the removal of both anionic and cationic dyes. nih.govnih.gov

The characterization of these adsorbent materials is essential to understand their properties and adsorption mechanisms. Techniques such as Scanning Electron Microscopy (SEM), Fourier-Transform Infrared Spectroscopy (FTIR), and Brunauer-Emmett-Teller (BET) analysis are commonly used to study the surface morphology, functional groups, and surface area of the adsorbents. nih.govmdpi.comnih.gov

Adsorption Isotherms and Kinetic Modeling for this compound Uptake

To quantify the adsorption capacity and understand the interaction between the dye and the adsorbent, experimental data are often fitted to various isotherm and kinetic models.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Common models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. mdpi.comscialert.netdeswater.com

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. mdpi.comscialert.netdeswater.com

Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. mdpi.comscialert.netdeswater.com

Dubinin-Radushkevich Isotherm: Used to determine the nature of the adsorption process (physical or chemical). mdpi.comscialert.netdeswater.com

The best-fitting model is typically determined by the correlation coefficient (R²). For example, the adsorption of Direct Red 243 on clay was best described by the Langmuir isotherm, with a maximum monolayer adsorption capacity of 156.25 mg/g. deswater.com

Adsorption Kinetics describe the rate of dye uptake by the adsorbent. Widely used kinetic models are:

Pseudo-First-Order Model: Often applicable at the initial stages of adsorption. scialert.net

Pseudo-Second-Order Model: Suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. mdpi.comscialert.net This model often provides a good fit for the entire adsorption process. deswater.com

Elovich Model: Describes chemisorption on heterogeneous surfaces. mdpi.com

Intra-particle Diffusion Model: Used to identify the diffusion mechanism and rate-controlling steps. mdpi.comscialert.net

| Isotherm Model | Description | Key Parameters |

|---|---|---|

| Langmuir | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. | qmax (maximum adsorption capacity), KL (Langmuir constant) |

| Freundlich | Empirically describes multilayer adsorption on a heterogeneous surface. | KF (Freundlich constant related to capacity), n (heterogeneity factor) |

| Temkin | Considers the effect of adsorbate-adsorbate interactions on adsorption. | B (constant related to heat of adsorption), AT (equilibrium binding constant) |

| Kinetic Model | Description | Key Parameters |

|---|---|---|

| Pseudo-First-Order | Based on the assumption that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. | k1 (rate constant) |

| Pseudo-Second-Order | Based on the assumption that the adsorption process follows a chemisorption mechanism. | k2 (rate constant) |

| Elovich | Describes chemisorption on highly heterogeneous surfaces. | α (initial adsorption rate), β (desorption constant) |

| Intra-particle Diffusion | Used to analyze the diffusion mechanism; if the plot passes through the origin, intra-particle diffusion is the sole rate-limiting step. | kid (intra-particle diffusion rate constant) |

Surface Chemistry and Interfacial Interaction Studies in Adsorption Processes

The mechanism of dye adsorption is governed by the physicochemical properties of both the adsorbent and the dye molecule, as well as the solution conditions (e.g., pH, temperature). The interactions at the adsorbent-adsorbate interface can be complex and may include:

Electrostatic Interactions: The surface charge of the adsorbent and the ionic nature of the dye are critical. For anionic dyes like this compound, adsorption is often favored at lower pH values where the adsorbent surface is positively charged, promoting electrostatic attraction.

Hydrogen Bonding: Functional groups on the adsorbent surface (e.g., -OH, -NH2 on chitosan) can form hydrogen bonds with atoms like oxygen, nitrogen, and sulfur in the dye molecule. acs.org

π-π Interactions: These can occur between the aromatic rings of the dye molecule and certain components of the adsorbent, such as curcumin in a composite material. acs.org

The formation of a "protein corona" on nanoparticles highlights how surface chemistry dictates interactions with surrounding molecules, which is an analogous concept to how adsorbent surfaces interact with dye molecules in a complex aqueous environment. acs.org Subtle changes in surface chemistry can significantly alter these interactions. acs.org

Biological and Enzymatic Degradation Approaches

Biological methods, utilizing microorganisms like bacteria, fungi, and algae, offer an eco-friendly and cost-effective alternative for treating dye-containing wastewater. nih.govresearchgate.net These methods can lead to the complete mineralization of dyes without producing large amounts of sludge. nih.gov

Microbial degradation of azo dyes typically begins with the reductive cleavage of the azo bond, a step carried out by enzymes such as azoreductases. nih.gov This initial step breaks down the chromophore, leading to decolorization, and produces aromatic amines. These intermediates are then further degraded, often under aerobic conditions, by other enzymes like laccases and peroxidases. nih.gov

Several bacterial strains have been identified for their ability to decolorize and degrade azo dyes. For instance, Enterococcus faecalis strain YZ66 showed 99.5% decolorization of C.I. Reactive Red 195 within 1.5 hours under static anoxic conditions. nih.gov Similarly, Bacillus megaterium was capable of removing 91% of Acid Red 337 (500 mg/L) within 24 hours. researchgate.net The efficiency of biological degradation is influenced by factors such as pH, temperature, and the presence of other organic compounds. While anaerobic conditions are often required for the initial azo bond cleavage, they can lead to the accumulation of potentially toxic aromatic amines. nih.gov Therefore, a combination of anaerobic and aerobic processes is often necessary for complete mineralization.

Enzymatic degradation, using isolated enzymes like laccases, is another approach. Laccases from fungi such as Lentinus crinitus have been shown to be effective in degrading dyes like Congo Red (C.I. Direct Red 28). researchgate.net

Microbial Degradation Pathways of Azo Dyes and Bioreactor Design

The microbial degradation of azo dyes like this compound is a critical area of research for treating textile wastewater. The fundamental mechanism involves the breakdown of the dye's chromophore, primarily through the reductive cleavage of the azo bond (-N=N-). This process is typically carried out by a diverse range of microorganisms, including bacteria, fungi, actinomycetes, and algae, which possess enzymes such as azoreductase. mdpi.comnih.gov Under anaerobic conditions, microorganisms utilize the azo dye as an electron acceptor, leading to the formation of colorless, and often toxic, aromatic amines. mdpi.commdpi.com The metabolism of a co-substrate, such as yeast extract, is often essential to regenerate reduced electron carriers like NADH, which is required by azoreductase enzymes to break the azo bonds. dss.go.th

The efficiency of this microbial degradation is heavily influenced by the design of the bioreactor system. Key operational parameters that must be regulated include aeration, agitation, pH, and temperature to create an optimal environment for microbial activity. nih.govdss.go.th For instance, since oxygen can compete with the azo groups as an electron acceptor, decolorization is often inhibited in its presence, making anaerobic or anoxic conditions preferable for the initial cleavage step. dss.go.th

Several bioreactor configurations have been developed to enhance the degradation of azo dyes. These include:

Upflow Anaerobic Sludge Blanket (UASB) Reactors: These reactors maintain a high concentration of anaerobic sludge, facilitating efficient contact between the microorganisms and the dye effluent for effective color removal. researchgate.netresearchgate.net

Packed-Bed Bioreactors: In these systems, support materials like activated carbon are used to immobilize the microbial biomass, forming a biofilm. researchgate.net This design can lead to high dye degradation rates at very short residence times. researchgate.net

Membrane Bioreactors (MBRs): Advanced designs may integrate membranes, such as ceramic-supported carbon membranes (CSCM), which serve multiple functions. The membrane can act as a support for biofilm formation, a redox mediator to accelerate the decolorization rate, and a filter to retain the dye and its degradation products. mdpi.com

The table below summarizes findings from various bioreactor studies on azo dyes.

| Bioreactor Type | Microorganism Type | Key Feature | Typical Removal Efficiency | Reference |

| Fed-Batch Bioreactor | Pseudomonas luteola | Two-stage aerobic/anaerobic process | 86.3 mg dye L⁻¹ h⁻¹ | dss.go.th |

| CSCM Bioreactor | Anaerobic mixed culture | Carbon membrane as biofilm support and redox mediator | Up to 98% decolorization | mdpi.com |

| Upflow Stirred Packed-Bed Reactor | Biological Activated Carbon | Enhanced mixing of support material | Up to 96% bioconversion | researchgate.net |

| UASB Reactor | Anaerobic sludge | High biomass concentration | 90-95% color removal | researchgate.net |

Anaerobic and Aerobic Sequential Degradation Systems for Complex Effluents

While anaerobic treatment is highly effective for the initial decolorization of azo dyes by cleaving the azo bond, it results in the accumulation of aromatic amines, which are recalcitrant under anaerobic conditions and can be toxic. mdpi.comresearchgate.net Therefore, a sequential anaerobic-aerobic treatment system is recognized as a more effective approach for the complete mineralization of these dyes. mdpi.comresearchgate.netresearchgate.net

In this two-stage process, the complex dye effluent first enters an anaerobic reactor (such as a UASB) where the primary chromophore is broken down, leading to significant color removal. researchgate.netresearchgate.net The effluent from this stage, now containing aromatic amines, is then directed into an aerobic reactor, like a completely stirred tank reactor (CSTR). researchgate.netresearchgate.net In the aerobic phase, different microbial communities utilize oxygen to degrade the aromatic amines, ideally mineralizing them into simpler, non-toxic compounds like carbon dioxide, water, and ammonia. mdpi.comresearchgate.net

Studies on C.I. Direct Red 28 (Congo Red), a benzidine-based diazo dye structurally related to this compound, have demonstrated the efficacy of this sequential system. Under steady-state conditions, color was effectively removed in the anaerobic stage, while the subsequent aerobic stage was crucial for the removal of total aromatic amines and further reduction of Chemical Oxygen Demand (COD). researchgate.net This integrated approach ensures both decolorization and detoxification of the wastewater. mdpi.com

The performance of a sequential anaerobic/aerobic system for treating C.I. Direct Red 28 is detailed in the table below.

| Treatment Stage | Reactor Type | Key Process | Target Pollutant | Removal Efficiency |

| Stage 1 | Upflow Anaerobic Sludge Blanket (UASB) | Azo bond cleavage | Color | High (effective decolorization) |

| Stage 2 | Completely Stirred Tank Reactor (CSTR) | Aromatic amine degradation | Total Aromatic Amines (TAA), COD | Significant mineralization |

Enzymatic Biotransformation Mechanisms and Biocatalyst Development

Enzymatic biotransformation offers a promising alternative to whole-cell microbial treatment. This cell-free approach utilizes specific oxidative enzymes, known as biocatalysts, to convert dye molecules into simpler, colorless products without producing sludge. nih.govresearchgate.net Key enzymes involved in the degradation of azo dyes include laccases and peroxidases, which are often derived from white-rot fungi. researchgate.netresearchgate.net

These enzymes act as catalysts in oxidation-reduction reactions. Laccases, for example, are multi-copper oxidases that can oxidize a wide range of organic and inorganic substrates, including the aromatic structures found in dyes. researchgate.net The enzymatic process can lead to the breakdown of the dye's complex structure, although complete mineralization may not always occur. researchgate.net

Research on C.I. Direct Red 28 (Congo Red) has shown that laccase from the fungus Lentinus crinitus can effectively degrade the dye. researchgate.net The development of biocatalysts focuses on optimizing enzyme production and stability. For instance, supplementing the fungal growth medium with inducers like copper sulfate (CuSO₄) has been shown to significantly increase laccase activity and, consequently, the rate of dye degradation. researchgate.net A major goal in this field is the development of robust and reusable enzyme systems for industrial applications. researchgate.net

Hybrid and Integrated Remediation Strategies for Comprehensive Treatment

One example of a hybrid approach is the integration of advanced oxidation processes (AOPs) with biological treatment. AOPs, such as ozonation or Fenton-like reactions, use highly reactive hydroxyl radicals to degrade recalcitrant organic pollutants. researchgate.net An O₃/Fenton-like hybrid system, for instance, can rapidly decolorize dye wastewater, breaking down complex dye molecules into more biodegradable intermediates, which can then be further treated by conventional biological methods. researchgate.net

Another integrated strategy involves combining adsorption with biodegradation. Hybrid hydrogel adsorbents, prepared from materials like sodium polyacrylate and clay, can be used to effectively remove dyes like Congo Red from aqueous solutions. urk.edu.pl The dye is first adsorbed onto the hydrogel matrix, concentrating it from the wastewater. The spent adsorbent could potentially be regenerated or treated using microbial processes to degrade the captured dye. This integration of physical removal with biological degradation can provide a robust and efficient treatment train for complex industrial effluents.

Characterization of Degradation Intermediates and Final Transformation Products

Mass Spectrometric Identification and Quantification of By-products

A critical aspect of evaluating any dye degradation process is the identification and quantification of the resulting intermediates and final by-products. This is essential to ensure that the treatment process leads to detoxification and not merely the transformation of one pollutant into another, potentially more harmful, one. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable for this purpose. researchgate.netnih.gov

Mass spectrometry (MS), often coupled with a chromatographic separation step, provides detailed molecular information, allowing for the precise identification of compounds formed during degradation. nih.govnih.gov For benzidine-based azo dyes like this compound, a primary concern is the formation of benzidine (B372746), a known carcinogen, during the initial anaerobic cleavage of the azo bonds. researchgate.net Studies using HPLC with diode-array detection (HPLC-DAD) and GC-MS have confirmed the production of benzidine in the anaerobic stage of treatment for the related C.I. Direct Red 28. researchgate.net Subsequent analysis of the aerobic stage effluent showed a significant reduction in benzidine, indicating its mineralization. researchgate.net More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to trace the degradation pathway further, identifying the final products, which in cases of complete mineralization, are small aliphatic compounds. tandfonline.com

Elucidation of Chromophore Cleavage and Aromatic Ring Opening Pathways

The decolorization of an azo dye is synonymous with the destruction of its chromophore, the part of the molecule responsible for its color. For this compound, the chromophoric system is based on its two azo groups linking aromatic structures. The primary and most crucial step in the degradation pathway is the reductive cleavage of these azo bonds (-N=N-). mdpi.comjabsonline.org This initial reaction breaks the conjugated system, resulting in the loss of color and the formation of various aromatic amines. mdpi.com

Following the initial chromophore cleavage, the subsequent degradation pathway involves the breakdown of these aromatic intermediates. Under aerobic conditions, microorganisms employ oxygenase enzymes to catalyze the opening of the aromatic rings. mdpi.com This is a critical step in the complete mineralization of the dye, as it converts the cyclic, often toxic, aromatic compounds into linear, aliphatic molecules. tandfonline.com These smaller molecules can then be readily assimilated by microorganisms and used as carbon and energy sources, ultimately being converted to carbon dioxide and water. The elucidation of these pathways, from the initial azo bond cleavage to the final ring-opening, confirms the complete breakdown of the original dye molecule. tandfonline.comnih.gov

Interactions of C.i. Direct Red 10 with Substrates and Macromolecular Systems

Research on Dyeing Mechanisms in Material and Textile Science

The dyeing of textile fibers with direct dyes, including C.I. Direct Red 10, involves complex physicochemical processes. Understanding these mechanisms is vital for optimizing dyeing efficiency and achieving desired coloristic properties.

Dye Adsorption Kinetics on Cellulosic and Other Fibers

The adsorption process often fits well with isotherm models like Langmuir and Freundlich, which describe the equilibrium distribution of dye between the dyebath and the fiber. researchgate.netwalshmedicalmedia.comdergipark.org.tr The Langmuir model suggests monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on heterogeneous surfaces. researchgate.netdergipark.org.tr

Thermodynamic Parameters of Dye-Fiber Interaction and Affinity

Thermodynamic parameters provide insights into the spontaneity and energy changes associated with the dye-fiber interaction. Key parameters include Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

For direct dyes, including those related to this compound, the dyeing process is often found to be spontaneous, as indicated by negative values of Gibbs free energy (ΔG°). jmaterenvironsci.comresearchgate.netmdpi.com A decrease in ΔG° with increasing temperature can suggest more efficient adsorption at lower temperatures, or conversely, that the adsorption reaction requires energy input. mdpi.com The enthalpy change (ΔH°) indicates whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°). Many direct dye adsorption processes on cellulosic materials are reported to be exothermic, meaning heat is released during the dyeing process. researchgate.netmdpi.com The entropy change (ΔS°) reflects the change in disorder at the dye-fiber interface. A negative ΔS° suggests a decrease in randomness or an increase in order at the solid-liquid interface as dye molecules become immobilized on the fiber surface. mdpi.commaterialsciencejournal.org These thermodynamic values are crucial for understanding the driving forces behind the dyeing process and how dye molecules preferentially transfer from the liquor to the fiber. researchgate.nethilarispublisher.com

Table 1: Illustrative Thermodynamic Parameters for Direct Dye Adsorption (General)

| Parameter | Symbol | Typical Sign/Value for Spontaneous, Exothermic Adsorption | Interpretation |

| Gibbs Free Energy | ΔG° | Negative | Spontaneous process jmaterenvironsci.comresearchgate.netmdpi.com |

| Enthalpy Change | ΔH° | Negative | Exothermic process (heat released) jmaterenvironsci.comresearchgate.netmdpi.com |

| Entropy Change | ΔS° | Negative | Decrease in randomness/increase in order at interface mdpi.commaterialsciencejournal.org |

Role of Electrolytes and Auxiliaries in Dye Uptake Processes

The uptake of direct dyes by cellulosic fibers is significantly influenced by the addition of electrolytes, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), and other auxiliaries. blogspot.comwhiterose.ac.ukirispublishers.com

Electrolytes play a crucial role in promoting dye exhaustion onto cellulosic fibers. blogspot.comwhiterose.ac.uk Cellulosic fibers acquire a negative charge when immersed in water, and direct dye molecules are also anionic. gnest.org The addition of salt helps to neutralize the negative surface potential of the wet cotton, thereby reducing the electrostatic repulsion between the anionic dye molecules and the fiber surface. irispublishers.comgnest.orgijera.comthaiscience.info This allows the dye molecules to approach the fiber more closely and interact via short-range attractive forces, leading to increased dye uptake. gnest.org Furthermore, electrolytes encourage dye aggregation in the aqueous dyebath, which can reduce the dye's solubility and shift its preference towards the fiber phase, thus promoting uptake. whiterose.ac.ukwhiterose.ac.uk

Aggregation Phenomena of this compound in Solution and on Substrates

Direct dyes, including this compound, exhibit a strong tendency to aggregate in aqueous solutions and on substrates. whiterose.ac.ukresearchgate.netmdpi.com This aggregation is driven by intermolecular interactions such as van der Waals forces, hydrogen bonding, aromatic ring stacking (π-π stacking), and hydrophobic interactions. researchgate.netmdpi.comtandfonline.comconscientiabeam.com

In solution, dye molecules can self-associate to form dimers, trimers, and higher aggregates. mdpi.comconscientiabeam.com This aggregation behavior can be studied using various techniques, including UV-Vis absorption spectroscopy, which often shows shifts in absorption spectra as dye concentration increases, indicating aggregate formation. researchgate.netmdpi.comconscientiabeam.comacs.org The formation of aggregates affects the internal movement of molecules and can lead to new characteristics not present in single molecules. mdpi.com

Supramolecular Chemistry of this compound

The supramolecular chemistry of this compound primarily revolves around its self-assembly and aggregation behavior in solution, which is fundamental to its function as a dye.

Self-Assembly and Aggregation Behavior in Solution

The self-assembly of this compound in aqueous solutions is a consequence of the inherent molecular interactions among dye molecules. These dye molecules, typically containing water-soluble sulfonate groups, still tend to aggregate due to the self-association of their hydrophobic π-π conjugated parts. mdpi.comtandfonline.com This leads to the formation of ordered structures, often described as H-aggregates (blue-shifted absorption) or J-aggregates (red-shifted absorption), depending on the molecular orientation within the aggregate. mdpi.commdpi.com

The aggregation process is stepwise, typically forming dimers, then trimers, and larger structures through the stacking of flat dye molecules. conscientiabeam.com Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are widely used to investigate these aggregation processes by observing changes in absorption peaks as a function of dye concentration and other environmental factors like pH. researchgate.netmdpi.comconscientiabeam.com Molecular modeling and simulation studies are also employed to elucidate the formation of these aggregates, calculating the relative energies involved and discussing the geometric features of the molecules and their aggregates. researchgate.nettandfonline.com These studies often reveal parallel stacking of chromophores with slight shifts to accommodate sterically demanding groups. researchgate.net The extent of aggregation can be influenced by the number and position of water-soluble groups, molecular weight, and the molecular configuration that facilitates π-π stacking interactions. tandfonline.com

Table 2: Factors Influencing Dye Aggregation

| Factor | Effect on Aggregation | References |

| Dye Concentration | Increased concentration promotes aggregation | researchgate.netmdpi.com |

| Electrolyte Addition | Encourages aggregation (reduces solubility, promotes uptake) | whiterose.ac.ukthaiscience.infowhiterose.ac.uk |

| Temperature | Higher temperatures tend to disfavor aggregation (increase solubility, de-aggregation) | whiterose.ac.ukmdpi.comiosrjournals.org |

| Molecular Structure | Number and position of water-soluble groups, molecular weight, π-π stacking potential | tandfonline.com |

| Solvent Polarity | Can influence type of aggregation (H- or J-type) | mdpi.com |

Host-Guest Interactions with Cyclodextrins and Other Macrocycles

Research into the host-guest interactions of this compound with cyclodextrins and other macrocycles is not extensively documented in specific, detailed studies. Cyclodextrins (CDs), which are cyclic oligosaccharides composed of α-glucose units, are well-known for their ability to form inclusion complexes with various organic molecules through host-guest interactions. researchgate.netmdpi.comacs.org This phenomenon is driven primarily by the hydrophobic nature of the cyclodextrin (B1172386) cavity, which can encapsulate suitably sized and shaped guest molecules, and is further supported by intermolecular forces such as hydrogen bonding and van der Waals attractions. mdpi.comacs.org Common cyclodextrins include α-, β-, and γ-CD, containing 6, 7, and 8 glucose units, respectively, each possessing a distinct cavity size and water solubility. mdpi.comacs.org

Non-Covalent Interactions and Complex Formation Studies with Other Chemical Species

The non-covalent interactions and complex formation studies involving this compound with other specific chemical species are not widely reported with detailed research findings or quantitative data. Direct dyes, including this compound, are known to interact with cellulosic fibers primarily through hydrogen bonding and van der Waals forces, which contribute to their direct substantivity and effective binding to the fiber. These interactions allow the dye molecules to migrate into the cellulose (B213188) fiber and bind to glucosidic hydroxyls.

Non-covalent interactions are fundamental forces that govern molecular recognition and assembly in various chemical and biological systems, encompassing electrostatic interactions, hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.orgresearchgate.net While these general principles apply to the interactions of many dyes, including azo dyes like this compound, specific studies detailing the precise mechanisms, binding affinities, or structural characterization of complexes formed between this compound and particular chemical species (e.g., specific proteins, DNA, metal ions, or small molecules) are not available in the current search results.

Studies on other direct or azo dyes have shown interactions with various biological macromolecules and metal ions. For instance, Direct Red 254 has been reported to interact with cellular molecules such as proteins and DNA, exhibiting strong hydrogen bonding. Other azo dyes have been studied for their binding to proteins like human hemoglobin worlddyevariety.com or for forming complexes with metal ions such as copper, as seen with Direct Red 81 and copper(II)-phenanthroline complexes. mdpi.com Some direct dyes are themselves metal complexes, such as C.I. Direct Red 99 and C.I. Direct Red 83, which are copper complexes. worlddyevariety.comworlddyevariety.com However, without specific research dedicated to this compound, detailed information on its unique non-covalent interactions and complex formation with other chemical species remains to be elucidated.

Emerging Research Applications and Methodological Advancements for C.i. Direct Red 10

Integration of C.I. Direct Red 10 in Functional Composites and Hybrid Materials Research

While specific research directly integrating this compound into functional composites and hybrid materials is not extensively documented in the provided literature, the broader field of direct dye application in such materials offers significant insights and potential avenues. Direct dyes, including this compound, possess a strong affinity for cellulose (B213188) fibers, which is attributed to hydrogen bonding and van der Waals forces. This inherent property makes them suitable candidates for incorporation into composite systems where interactions with cellulosic or similar polymeric matrices are desired.

Development of Novel Analytical Methodologies for this compound Analysis

The accurate and efficient analysis of this compound is crucial for quality control, environmental monitoring, and research applications. Recent advancements in analytical methodologies for synthetic dyes, including direct dyes, focus on improving sensitivity, selectivity, and throughput. Common spectroscopic and chromatographic methods, such as UV-Visible spectroscopy, FT-IR spectroscopy, and High-Performance Liquid Chromatography (HPLC), are fundamental for characterizing and quantifying direct dyes.

The development of automated extraction and microanalytical techniques represents a significant advancement in the analysis of dyes from complex matrices. These methodologies aim to reduce sample volume, minimize solvent consumption, and enhance the speed and efficiency of analysis. Automated microextractions coupled with detection systems like UV-visible spectrophotometry have been successfully employed for the analysis of various direct dyes from cellulosic fibers. kennesaw.edu

In such automated systems, experiments are designed to optimize extraction conditions, such as solvent composition, temperature, and time, using robotic platforms and multi-well plate systems. kennesaw.edu For example, studies have shown that specific solvent mixtures can effectively extract direct dyes from cotton, enabling rapid screening of extraction efficiency. kennesaw.edu While this compound was not explicitly mentioned in these specific automated extraction studies, the principles and techniques developed for other diazo, polyazo, monoazo, and copper-complex azo direct dyes are directly transferable due to their shared chemical characteristics and affinity for cellulosic substrates. kennesaw.edu These advancements pave the way for high-throughput analysis, which is particularly valuable in forensic characterization and industrial quality control.

The need for enhanced detection and quantification strategies for trace levels of dyes, including this compound, is driven by environmental concerns and regulatory requirements. Advanced electrochemical techniques and highly sensitive chromatographic methods are at the forefront of these developments.

Electrochemical methods, such as voltammetry and differential pulsed polarography, offer high sensitivity and simplicity for the determination of various synthetic dyes. For instance, electrochemical studies have achieved detection limits as low as 1 × 10⁻⁹ mol/L for C.I. Direct Red 80, a related direct dye, demonstrating the capability for trace-level quantification. researchgate.net These methods often involve modified electrodes to enhance the analytical signal and selectivity. researchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors like diode array detection (DAD) or mass spectrometry (MS/MS), are widely used for the identification and quantification of synthetic dyes at very low concentrations. Methods combining HPLC-DAD with electrospray ionization-ion trap-time-of-flight mass spectrometry (ESI-IT-TOF/MS) have achieved average limits of detection (LOD) for various water-soluble synthetic dyes in the range of 0.01 to 0.05 µg mL⁻¹. frontiersin.org Furthermore, LC-MS/MS methods have demonstrated high linearity and recoveries for synthetic dyes at concentrations as low as 0.10 µg kg⁻¹. nih.gov These sophisticated techniques, while often applied to other direct or food dyes like Allura Red AC, provide robust frameworks for developing highly sensitive and accurate quantification strategies for this compound in diverse matrices.

Advanced Research on this compound as a Chemical Probe (e.g., pH indicators)

Chemical probes are small molecules designed to selectively interact with specific biological targets or respond to particular environmental conditions, thereby enabling the interrogation of complex systems. epa.gov While this compound is not explicitly cited in the provided literature as a chemical probe or pH indicator, its classification as an azo dye suggests potential for such applications, given the well-established use of other direct red dyes as pH indicators.

Several direct red dyes exhibit characteristic color changes in response to pH variations, making them valuable as pH indicators. For example:

Congo Red (C.I. Direct Red 28) transitions from dark blue at pH 2.0-4.0 to red at pH 12.0. polysciences.com This color change is linked to structural alterations in the dye molecule in response to pH. polysciences.com

C.I. Direct Red 2 functions as a pH indicator, changing from violet at pH 1.2 to red at pH 4.0. nih.gov

C.I. Direct Red 243 is also known to be used as a pH indicator in chemical research.

The colorimetric properties of azo dyes, including this compound, are inherently tied to their molecular structure and the presence of chromophoric azo groups (-N=N-). Changes in pH can lead to protonation or deprotonation of functional groups within the dye molecule, altering its electronic structure and, consequently, its light absorption properties, resulting in a visible color change. Although direct research specifically on this compound as a pH indicator is not detailed, its shared chemical class with these established indicators suggests a strong potential for similar applications in advanced research as a chemical probe for pH sensing or other chemical environment monitoring.

Future Research Directions and Unresolved Challenges in C.i. Direct Red 10 Studies

Development of Green Chemistry Principles in Synthesis and Application

The traditional synthesis of C.I. Direct Red 10, like many azo dyes, involves diazotization and coupling reactions that can utilize hazardous reagents and generate significant waste streams. worlddyevariety.comnih.gov A primary challenge is to redesign these processes in accordance with the principles of green chemistry, aiming for reduced environmental impact, enhanced safety, and improved resource efficiency. acs.org

Future research should focus on several key areas:

Greener Solvents and Reaction Media: The current synthesis often employs aqueous solutions. Research into alternative, more environmentally benign solvents or even solvent-free reaction conditions could reduce water consumption and contamination. nih.gov

Alternative Reagents and Catalysts: Investigating the use of less toxic and more efficient catalysts to replace traditional reagents is crucial. This includes exploring biocatalysts or next-generation catalysts that can operate under milder conditions and be easily recycled. acs.org

Process Intensification: The adoption of technologies like continuous-flow microreactors could offer better control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation compared to conventional batch processes. rsc.org

Atom Economy: Synthetic pathways need to be re-evaluated to maximize the incorporation of all starting materials into the final product, thus minimizing by-product formation. nih.gov

| Green Chemistry Principle | Current Challenge in this compound Context | Future Research Direction |

|---|---|---|

| Waste Prevention | Generation of hazardous by-products during synthesis. | Development of high-yield, atom-economical synthetic routes. |

| Safer Solvents & Auxiliaries | Use of large volumes of water and potentially hazardous additives. | Exploration of water as a green solvent under optimized conditions, or use of alternative benign solvents. |

| Design for Energy Efficiency | Energy-intensive heating and stirring in batch reactors. | Implementation of process intensification methods like microwave-assisted synthesis or continuous-flow reactors. rsc.org |

| Use of Renewable Feedstocks | Reliance on petroleum-derived precursors (e.g., aromatic amines). | Long-term research into bio-based aromatic compounds as starting materials. |

| Catalysis | Use of stoichiometric reagents that are consumed in the reaction. | Design of selective and recyclable catalysts (e.g., solid acid catalysts, enzymes) to replace traditional reagents. acs.org |

Implementation of Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Dynamics

A significant gap in the study of this compound is the lack of real-time understanding of its synthesis and degradation dynamics. Traditional analytical methods often rely on offline sampling, which may not capture transient intermediates or provide a complete kinetic profile.

The implementation of advanced spectroscopic techniques offers a path to overcome these limitations. Future research should leverage:

In-situ Spectroscopy: Techniques such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Raman spectroscopy, and UV-Vis spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real-time directly within the reaction vessel. acs.orgmdpi.com This allows for a detailed investigation of reaction mechanisms and kinetics.

Hyphenated Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with high-resolution mass analyzers, is essential for identifying the complex mixture of intermediates formed during degradation processes. researchgate.net Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is vital for detecting volatile degradation products. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide detailed structural information about reaction intermediates and final products, aiding in the elucidation of complex transformation pathways. mdpi.com

These advanced monitoring tools are critical for optimizing reaction conditions for greener synthesis and for fully understanding the mechanisms involved in various remediation processes, ensuring the complete mineralization of the dye and its potentially harmful by-products. nih.gov

Predictive Modeling for Environmental Fate and Transformation Pathways

Understanding the long-term environmental impact of this compound requires predictive models that can simulate its distribution, persistence, and transformation in various environmental compartments. researchgate.net While such models are used for many chemicals, their specific application to this compound is an unresolved challenge. mdpi.com

Future research efforts should be directed towards:

Model Parameterization: A crucial step is the experimental determination of key physicochemical properties of this compound, such as its partition coefficients (e.g., octanol-water partition coefficient), solubility, and degradation rate constants in different media (water, soil, sediment). nih.gov These parameters are essential inputs for environmental fate models.

Development of Multimedia Fate Models: Models like SimpleBox or fugacity-based models can be adapted to predict the distribution of this compound between air, water, soil, and biota. researchgate.netnih.gov These models can help identify environmental sinks where the dye is likely to accumulate.

Transformation Pathway Modeling: Computational chemistry and quantitative structure-activity relationship (QSAR) models can be used to predict the likely degradation products of this compound under various environmental conditions (e.g., hydrolysis, photolysis, biodegradation). This is particularly important for identifying potentially more toxic transformation products, such as aromatic amines.

Integration with Hydrodynamic Models: For a more accurate local or regional assessment, fate and transport models should be coupled with watershed and river models to predict concentrations in specific surface water bodies. mdpi.com

| Model Input Parameter | Definition | Relevance to this compound |

|---|---|---|

| Molecular Weight | Mass of one mole of the substance. | Influences diffusion and transport rates. |

| Water Solubility | Maximum amount of a substance that can dissolve in water. | Governs its concentration in aquatic systems and mobility in soil. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Determines its tendency to partition into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Indicates the potential for bioaccumulation in organisms. |

| Degradation Rate Constants (Photolysis, Hydrolysis, Biodegradation) | Rates at which the chemical breaks down under different environmental processes. | Determines the persistence of the dye in the environment. |

Design and Validation of High-Efficiency, Sustainable Remediation Systems

The removal of this compound from industrial wastewater is a significant challenge due to its chemical stability and solubility. Future research must focus on developing and validating remediation systems that are not only highly efficient but also sustainable and cost-effective.

Key areas for investigation include:

Advanced Oxidation Processes (AOPs): Technologies like the electro-Fenton process, ozonation, and photocatalysis have shown promise for degrading recalcitrant azo dyes. nih.govscispace.comresearchgate.net Research should focus on optimizing these processes for this compound, improving catalyst stability and longevity, and reducing energy consumption. Combining different AOPs or coupling them with other treatment methods could enhance mineralization efficiency. researchgate.net

Bioremediation: The use of microorganisms (bacteria, fungi) or their enzymes to break down azo dyes is a highly sustainable approach. Unresolved challenges include identifying and engineering robust microbial strains that can tolerate high dye concentrations and the harsh conditions of industrial effluents. Sequential anaerobic-aerobic systems have proven effective for breaking the azo bond and then mineralizing the resulting aromatic amines. researchgate.netresearchgate.net

Novel Adsorbent Materials: While adsorption is a common method, future work should concentrate on developing low-cost, high-capacity, and regenerable adsorbents from renewable sources, such as agricultural waste or bio-polymers.

Integrated Systems: The most effective solution will likely involve hybrid systems that combine physical, chemical, and biological processes. For example, an integrated system might use adsorption to concentrate the dye, followed by an AOP or bioremediation step to destroy it, allowing for the reuse of the adsorbent.

Q & A

Q. What steps ensure reproducibility in studies on this compound photodegradation?

- Methodological Answer :

- Experimental Design : Use a solar simulator with calibrated irradiance (ASTM G173-03 standard).

- Controls : Include dark controls and inert gas purging (N₂) to isolate photocatalytic vs. thermal effects.

- Data Reporting : Document quantum yield, photon flux, and catalyst surface area. Share raw spectral data in open repositories .

Q. How can researchers address gaps in understanding the long-term ecological impact of this compound?

- Methodological Answer : Conduct microcosm studies simulating natural ecosystems. Monitor bioaccumulation in aquatic food chains (algae → fish) using isotope-labeled dye (¹⁴C tracing). Publish datasets on platforms like Zenodo to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products